molecular formula C8H9F2NO2 B1336635 2,6-Difluoro-3,5-dimethoxyaniline CAS No. 651734-54-2

2,6-Difluoro-3,5-dimethoxyaniline

Cat. No. B1336635
Key on ui cas rn: 651734-54-2
M. Wt: 189.16 g/mol
InChI Key: SUXITUVUFUOAGT-UHFFFAOYSA-N
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Patent
US07196090B2

Procedure details

To 34.6 g (0.12 mol) of (2,6-difluoro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester, 120 mL of trifluoroacetic acid was added to give a homogeneous solution which was stirred at room temperature for 30 minutes. After 30 min., the reaction mixture was concentrated in vacuo. To the residue, a saturated solution of sodium bicarbonate was carefully added to pH 8. The resulting suspension was extracted twice with diethylether. Combined diethylether layers were washed once with brine, dried over sodium sulfate, filtered and evaporated to give 22 g (97%) of title compound. MS (APCI) (m+1)/z 190.1.
Name
(2,6-difluoro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester
Quantity
34.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[C:13]([F:14])=[C:12]([O:15][CH3:16])[CH:11]=[C:10]([O:17][CH3:18])[C:9]=1[F:19])(C)(C)C>FC(F)(F)C(O)=O>[F:14][C:13]1[C:12]([O:15][CH3:16])=[CH:11][C:10]([O:17][CH3:18])=[C:9]([F:19])[C:8]=1[NH2:7]

Inputs

Step One
Name
(2,6-difluoro-3,5-dimethoxy-phenyl)-carbamic acid tert-butyl ester
Quantity
34.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C(=CC(=C1F)OC)OC)F)=O
Name
Quantity
120 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a homogeneous solution which
WAIT
Type
WAIT
Details
After 30 min.
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the residue, a saturated solution of sodium bicarbonate was carefully added to pH 8
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted twice with diethylether
WASH
Type
WASH
Details
Combined diethylether layers were washed once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(C(=C(C=C1OC)OC)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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